Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-16-7-5-6-15(11-16)23-12-14(10-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)28-2/h3-9,11,14H,10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSOXZOEFIVMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For example:
Pyrrolidinone Moiety Incorporation
The pyrrolidinone ring is introduced via N-alkylation or cyclization reactions:
-
Cyclization of γ-Amino Ketones :
Reaction of γ-amino ketones with the benzimidazole intermediate under basic conditions forms the pyrrolidinone ring. For instance:Key Reagents :
Esterification of the Acetic Acid Side Chain
The final step involves esterification of the acetic acid group using methanol under acidic conditions:
Reagents :
-
Thionyl chloride (SOCl₂) for in situ generation of the acyl chloride.
-
Catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity.
Conditions : -
Solvent: Methanol or toluene
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
-
Coupling Agents : EDC/HOBt or DCC for amide bond formation between intermediates.
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Bases : Triethylamine (TEA) or pyridine to neutralize HCl during acyl chloride formation.
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Oxidizing Agents : 3-Chloroperbenzoic acid (mCPBA) for sulfoxide formation in related analogs.
Purification and Characterization
Workup Protocols
Analytical Data
Challenges and Mitigation Strategies
Common Issues
Scalability Considerations
-
Batch Size Limitations : Lawesson’s reagent reactions are exothermic at scale.
Mitigation : Semi-batch processing with temperature control below 25°C.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Condensation-Cyclization | High atom economy | Requires toxic reagents (SOCl₂) | 65–70 |
| Coupling-Esterification | Mild conditions | Multiple purification steps | 55–60 |
| One-Pot Synthesis | Reduced processing time | Lower purity (requires chromatography) | 50–55 |
Industrial Applications and Modifications
While primarily used in research, structural analogs of this compound have been explored for:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA or RNA. This interaction can disrupt normal cellular processes, making it a potential candidate for anticancer or antiviral therapies .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related compounds and their key features:
Key Observations :
- Substituent Diversity : The target compound’s 3-methoxyphenyl group distinguishes it from analogs like compound 12 (3-methylphenyl) and 13 (pyrazole substituent). The ester group in the target contrasts with hydrazide (compound 12) or amide (compound 14) functionalities in others .
- Heterocyclic Variations : Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate () replaces benzimidazole with thiazole and incorporates a piperazine ring, increasing molecular weight and polarity .
Physicochemical Properties
Analysis :
- Synthetic Efficiency : The target compound’s yield is unspecified, but analogs like compound 10k achieve high yields (91.5%) via optimized esterification .
- Thermal Stability: Melting points for benzimidazole-pyrrolidinone hybrids range widely (138–204°C), suggesting substituents critically influence crystallinity .
Biological Activity
Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including its mechanisms of action and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a complex structure that includes a benzimidazole core, a pyrrolidine ring, and a methoxyphenyl substituent. The synthesis often starts with the formation of the pyrrolidine derivative, followed by the introduction of the methoxy group and subsequent esterification to yield the final product.
Key Structural Features:
- Molecular Formula: C20H20N2O5
- Molecular Weight: Approximately 372.38 g/mol
- Functional Groups: Benzimidazole, pyrrolidine, methoxyphenyl
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell-based assays, it has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
Case Study:
In a study involving human cancer cell lines, this compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7). This indicates a potent anticancer effect compared to standard chemotherapeutic agents.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Preliminary findings suggest that it may inhibit tyrosinase activity, which is relevant in hyperpigmentation disorders. Tyrosinase is an enzyme crucial for melanin production; thus, its inhibition could provide therapeutic benefits in treating skin conditions like melasma.
Table: Summary of Biological Activities
| Biological Activity | Effect | IC50 Value | Reference |
|---|---|---|---|
| Antioxidant | Scavenges free radicals | N/A | |
| Anticancer (MCF-7) | Induces apoptosis | 15 µM | |
| Tyrosinase Inhibition | Reduces melanin production | N/A |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Benzimidazole Core: This structural component is known to interact with various enzymes and receptors, potentially modulating their activities.
- Methoxy Group: Enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
- Pyrrolidine Ring: May contribute to the compound's binding affinity for target proteins involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
